molecular formula C19H17N3O4 B2788961 11-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 1251685-53-6

11-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2788961
CAS No.: 1251685-53-6
M. Wt: 351.362
InChI Key: BZRBDMIMIVNODL-UHFFFAOYSA-N
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Description

11-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound featuring a unique tricyclic structure

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, many compounds with isoxazole rings are considered hazardous and can cause harm if ingested or if they come into contact with the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multiple steps:

    Formation of the furan-2-yl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the 1,2-oxazole ring: This step often involves the reaction of nitriles with hydroxylamine under controlled conditions.

    Coupling of the furan-2-yl and 1,2-oxazole groups: This is usually done through a condensation reaction, forming the carbonyl linkage.

    Construction of the tricyclic core: This involves a series of cyclization reactions, often under high-temperature conditions, to form the diazatricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

11-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The oxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

11-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
  • 5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol

Uniqueness

11-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is unique due to its tricyclic structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

11-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-18-5-1-3-15-13-7-12(10-22(15)18)9-21(11-13)19(24)14-8-17(26-20-14)16-4-2-6-25-16/h1-6,8,12-13H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRBDMIMIVNODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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